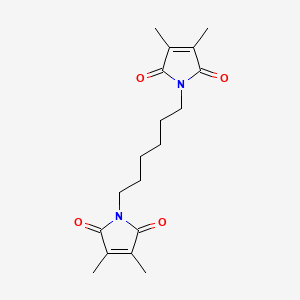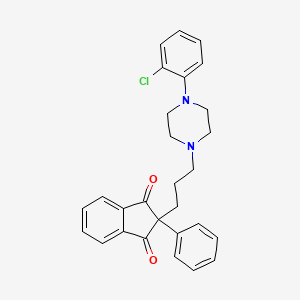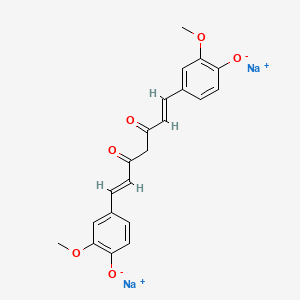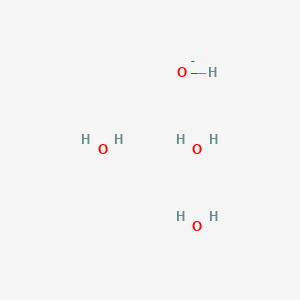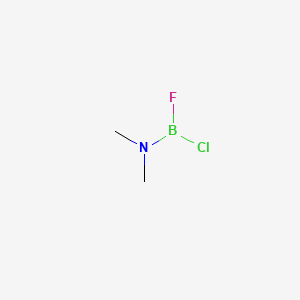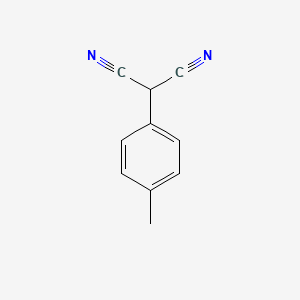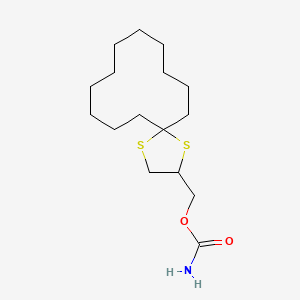
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate is a chemical compound with the molecular formula C_16H_30N_2O_2S_2. It is known for its unique spiro structure, which includes two sulfur atoms and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate typically involves the reaction of a spiro compound with a carbamate precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also require temperature control, typically maintained at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiaspiro(4.11)hexadecane: A related compound with a similar spiro structure but lacking the carbamate group.
1,4-Dithiaspiro(4.11)hexadecane-2-methanol: A compound with a similar structure but without the carbamate group.
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, acetate: A derivative with an acetate group instead of a carbamate group.
Uniqueness
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate is unique due to its specific combination of a spiro structure, sulfur atoms, and a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
35801-66-2 |
|---|---|
Molecular Formula |
C16H29NO2S2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.11]hexadecan-3-ylmethyl carbamate |
InChI |
InChI=1S/C16H29NO2S2/c17-15(18)19-12-14-13-20-16(21-14)10-8-6-4-2-1-3-5-7-9-11-16/h14H,1-13H2,(H2,17,18) |
InChI Key |
KSNABPFNWOAKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)SCC(S2)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


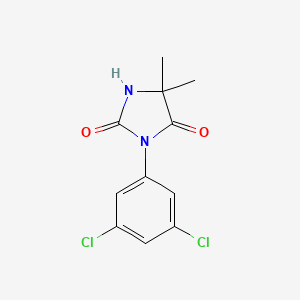
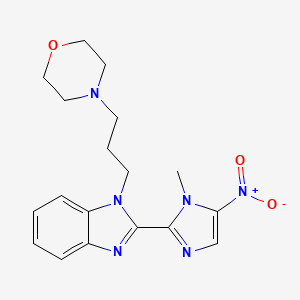
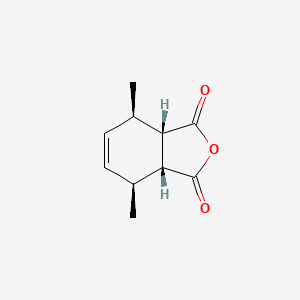
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
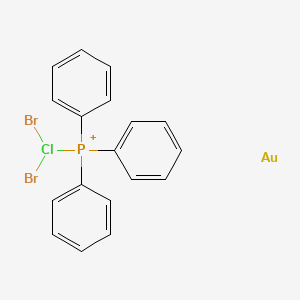
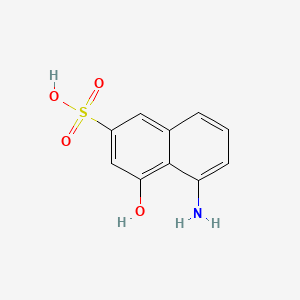
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
